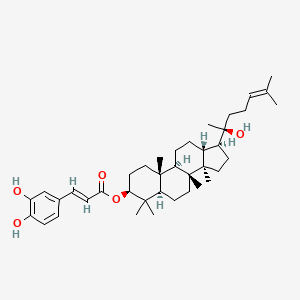

Dammarenediol II 3-O-caffeate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dammarenediol II 3-O-caffeate is a natural product found in Ostryopsis nobilis .

Synthesis Analysis

The synthesis of Dammarenediol II 3-O-caffeate involves the enzyme Dammarenediol-II Synthase. This enzyme catalyzes 2,3-oxidosqualene to form dammarenediol-II . The saponin skeletons are mainly biosynthesized in the leaf by oxidosqualene cyclases (OSCs), and subsequently transferred to the stolon via cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs) biosynthesis to form various ginsenoside and gypenosides .Molecular Structure Analysis

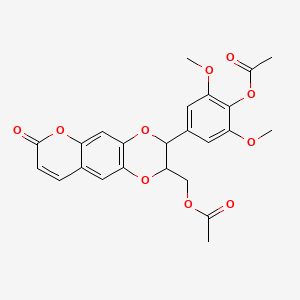

The molecular formula of Dammarenediol II 3-O-caffeate is C39H58O5 . The IUPAC name is [(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate .Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Dammarenediol II 3-O-caffeate are complex and involve multiple enzymes. The key step is the cyclization of 2,3-oxidosqualene to form dammarenediol-II, catalyzed by the enzyme Dammarenediol-II Synthase .Physical And Chemical Properties Analysis

The molecular weight of Dammarenediol II 3-O-caffeate is 606.9 g/mol . It has a XLogP3-AA value of 10.5, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors .Applications De Recherche Scientifique

Photosynthetic Production

“Dammarenediol II” is a major bioactive compound found in Panax ginseng that exhibits various pharmaceutical properties . It is the nucleus of dammarane-type ginsenosides and is a promising candidate for pharmacologically active triterpenes . A dammarane-type ginsenosides synthetic pathway was established in Chlamydomonas reinhardtii by introducing P. ginseng PgDDS, CYP450 enzyme (PgCYP716A47), or/and Arabidopsis thaliana NADPH-cytochrome P450 reductase gene (AtCPR), which is responsible for producing dammarane-type ginsenosides .

Microbial Cell Factories

The research achieves the de novo biosynthesis of dammarenediol-II glucosides in microbial cell factories . This is a green and sustainable approach for the industrial production of dammarenediol-II glucosides .

Anti-Colon Cancer Activities

Dammarenediol-II glucosides have demonstrated high anti-colon cancer activities . This provides promising candidates for new drug research and development .

Glycosylation of Dammarenediol-II

Two crude recombinant UDP-glycosyltransferases (UGTs), PgUGT74AE2 and UGTPg1 from Panax ginseng, were used to catalyze the glycosylation of Dammarenediol-II with UDP-glucose (UDPG) as the sugar donor to produce Dammarenediol-II glucosides .

Biosynthesis Pathways

The complete biosynthetic pathways of 3-O-Glc-DM and 20S-O-Glc-DM were refactored by introducing the codon-optimized genes encoding DM synthase (DS) together with PgUGT74AE2 or UGTPg1 into Saccharomyces cerevisiae .

Metabolic Engineering Strategies

Multistep metabolic engineering strategies were applied, including optimization of chassis cell, multi-copy integration of heterologous genes via the CRISPR/Cas9 system, increase of precursor supply by overexpressing rate-limiting enzymes, down-regulation of the competitive pathway to redirect the metabolic flux towards the target products .

Orientations Futures

The future directions for Dammarenediol II 3-O-caffeate research could involve uncovering the biosynthetic mechanism of dammarenediol-II, an important starting substrate for ginsenoside and gypenosides biosynthesis . This could potentially lead to an increased yield of valuable ginsenosides and gypenosides produced under excess substrate in a yeast cell factory through synthetic biology strategy .

Mécanisme D'action

Target of Action

Dammarenediol II 3-O-caffeate is a natural product from Ostryopsis nobilis It’s known that dammarenediol ii is a key intermediate in the biosynthesis of ginsenosides , which are known to interact with a variety of targets, including various enzymes and receptors.

Mode of Action

It’s known that dammarenediol ii is converted into various ginsenosides through the action of glycosyltransferases . These ginsenosides can interact with their targets in a variety of ways, often modulating their activity.

Biochemical Pathways

Dammarenediol II is a crucial intermediate in the biosynthesis of ginsenosides . It’s synthesized from 2,3-oxidosqualene by the enzyme dammarenediol-II synthase . The dammarenediol II can then be glycosylated by glycosyltransferases to form various ginsenosides . These ginsenosides can affect a variety of biochemical pathways, depending on their specific structure and the targets they interact with.

Pharmacokinetics

It’s known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may be well-absorbed and distributed in the body. The metabolism and excretion of the compound would likely depend on its specific interactions with metabolic enzymes and transporters.

Result of Action

For example, some ginsenosides have been shown to have anti-cancer activity .

Propriétés

IUPAC Name |

[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3/b16-12+/t27-,28+,31+,32-,33+,36+,37-,38-,39+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMAYTYEFBTXFR-MYGOKKNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C=CC5=CC(=C(C=C5)O)O)C)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)C)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dammarenediol II 3-O-caffeate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)

![Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1149266.png)